molecular formula C7H6AsNO7 B14734895 2-Arsono-5-nitrobenzoic acid CAS No. 5410-32-2

2-Arsono-5-nitrobenzoic acid

Cat. No.: B14734895
CAS No.: 5410-32-2
M. Wt: 291.05 g/mol
InChI Key: UKKPMOMMDRNVRO-UHFFFAOYSA-N
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Description

Nitrobenzoic acids are aromatic compounds featuring a carboxylic acid group (-COOH) and a nitro group (-NO₂) on a benzene ring. These derivatives are of significant interest in industrial and pharmaceutical chemistry due to their diverse applications, including use as intermediates in dye synthesis, pharmaceutical precursors, and ligands for metal complexation. This article compares these analogs, focusing on their physicochemical properties, synthesis, and applications.

Properties

CAS No.

5410-32-2

Molecular Formula

C7H6AsNO7

Molecular Weight

291.05 g/mol

IUPAC Name

2-arsono-5-nitrobenzoic acid

InChI

InChI=1S/C7H6AsNO7/c10-7(11)5-3-4(9(15)16)1-2-6(5)8(12,13)14/h1-3H,(H,10,11)(H2,12,13,14)

InChI Key

UKKPMOMMDRNVRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[As](=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

General Reaction Mechanisms in Nitrobenzoic Acids

Nitrobenzoic acids, including derivatives like 2-chloro-5-nitrobenzoic acid, exhibit reactivity due to the presence of electron-withdrawing groups (e.g., nitro, chloro) and the carboxylic acid functionality. Key reactions include:

  • Neutralization with bases : Carboxylic acids react with bases (e.g., NaOH) to form soluble salts, a critical step in purification and separation .

  • Nitration : Controlled nitration introduces nitro groups at specific positions, influenced by directing groups already present (e.g., chloro substituents) .

  • Acid precipitation : Acidic conditions (e.g., HNO₃) regenerate the carboxylic acid from its sodium salt .

Step 1: Nitration

  • Reaction : o-Chlorobenzoic acid undergoes nitration using concentrated sulfuric acid (catalyst) and nitric acid.

  • Conditions : Temperature control (30–40°C), prolonged reaction time (insulation for 2 hours post-reaction) .

  • Outcome : Generates a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid (ratio ~95:5) .

Chemical Equation :

o-Chlorobenzoic acid+HNO32-chloro-5-nitrobenzoic acid+2-chloro-3-nitrobenzoic acid\text{o-Chlorobenzoic acid} + \text{HNO}_3 \rightarrow \text{2-chloro-5-nitrobenzoic acid} + \text{2-chloro-3-nitrobenzoic acid}

Step 2: Alkali Dissolution

  • Process : The nitrated product is treated with NaOH to form water-soluble sodium salts.

  • Conditions : Water added at 3.5–4.5× the bullion weight; heated to 60–70°C; pH adjusted to 7.5 .

  • Chemical Equation :

2-chloro-5-nitrobenzoic acid+NaOH2-chloro-5-nitrobenzoic acid sodium+H2O\text{2-chloro-5-nitrobenzoic acid} + \text{NaOH} \rightarrow \text{2-chloro-5-nitrobenzoic acid sodium} + \text{H}_2\text{O}

Step 3: Acid Precipitation

  • Process : The sodium salt solution is acidified with concentrated nitric acid to regenerate the carboxylic acid.

  • Conditions : pH adjusted to 2–3; heated to boiling, then cooled to 38–42°C for crystallization .

  • Chemical Equation :

2-chloro-5-nitrobenzoic acid sodium+HNO32-chloro-5-nitrobenzoic acid+NaNO3\text{2-chloro-5-nitrobenzoic acid sodium} + \text{HNO}_3 \rightarrow \text{2-chloro-5-nitrobenzoic acid} + \text{NaNO}_3

Process Efficiency and Purification

For 2-chloro-5-nitrobenzoic acid:

  • Nitration efficiency : ~92% .

  • Alkali dissolution efficiency : ~96% .

  • Acid precipitation efficiency : ~98% .

  • Purification : Centrifugation, washing with 0.06M NaOH, and vacuum drying .

Comparison of Key Reaction Parameters

Step Key Conditions Efficiency Outcome
Nitration30–40°C, 2-hour insulation post-reaction~92%Mixture of isomers
Alkali dissolution3.5–4.5× water, pH 7.5, 60–70°C~96%Sodium salt formation
Acid precipitationpH 2–3, 38–42°C cooling~98%Pure carboxylic acid crystallization

Functional Group Interactions

  • Nitro group : Strongly electron-withdrawing, directs incoming substituents to meta positions during nitration .

  • Carboxylic acid : Reacts with bases to form salts, enabling solubility control during purification .

  • Halogen substituents (e.g., Cl, Ar): Influence nitration regiochemistry and stability of intermediates.

Mechanism of Action

The mechanism by which 2-Arsono-5-nitrobenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The arsonic acid group can also bind to specific proteins, altering their function and activity .

Comparison with Similar Compounds

Comparative Analysis of Nitrobenzoic Acid Derivatives

Table 1: Structural and Physical Properties of Selected Nitrobenzoic Acid Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications References
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.14 270–272 Hot water Dyestuff intermediate
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ 182.13 234–242 Not reported High-purity reagent (>97%)
2-Methylamino-5-nitrobenzoic acid C₈H₈N₂O₄ 196.16 Not reported Not reported Benzodiazepine precursor
2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄ 201.56 Not reported Not reported Pharmaceutical intermediate
2-Hydroxy-5-nitrobenzoic acid C₇H₅NO₅ 183.12 Not reported Polar solvents Biochemical research (Anilotic acid)
5-Chloro-2-nitrobenzoic acid C₇H₄ClNO₄ 201.56 Not reported Not reported Regulatory-listed chemical (EINECS)

Key Findings:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase molecular rigidity and intermolecular interactions, leading to higher melting points. For example, 2-amino-5-nitrobenzoic acid (mp 270–272°C) has a significantly higher melting point than its positional isomer 5-amino-2-nitrobenzoic acid (mp 234–242°C), likely due to differences in hydrogen-bonding networks.

Applications by Functional Groups: Amino-substituted derivatives (e.g., 2-amino-5-nitrobenzoic acid) are critical in dye synthesis due to their ability to form stable chromophores. Methylamino derivatives (e.g., 2-methylamino-5-nitrobenzoic acid) serve as precursors for benzodiazepines, which exhibit anti-cancer and anti-HIV activities. Chloro-substituted analogs (e.g., 2-chloro-5-nitrobenzoic acid) are utilized in pharmaceutical intermediates, reflecting their reactivity in nucleophilic substitution reactions.

Regulatory and Safety Profiles :

  • Compounds like 5-chloro-2-nitrobenzoic acid are listed in the EC Inventory, indicating stringent regulatory oversight for environmental and health safety.

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